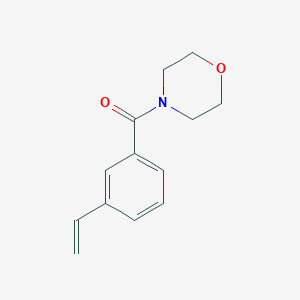

Morpholino(3-vinylphenyl)methanone

Description

Morpholino(3-vinylphenyl)methanone is a morpholine-derived ketone featuring a vinyl-substituted phenyl group at the 3-position. This compound is synthesized via transition metal-catalyzed reactions, as evidenced by its preparation from vinyl thianthrenium salts under optimized conditions . Key characterization data include:

- 1H NMR: δ 7.47–7.30 (m, aromatic H), 6.72 (dd, vinyl H), 5.79 (d, trans-vinyl H), 5.30 (d, cis-vinyl H), and morpholine protons at δ 3.75–3.27 .

- HRMS: m/z 215.1305 (calculated for C14H17NO) . The vinyl group confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

(3-ethenylphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-11-4-3-5-12(10-11)13(15)14-6-8-16-9-7-14/h2-5,10H,1,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVPFCTVMFVIFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure Overview

The most direct route involves reacting 3-vinylbenzoyl chloride with morpholine (Fig. 1). This method is widely cited due to its simplicity and high efficiency.

Step 1: Synthesis of 3-Vinylbenzoyl Chloride

-

Starting Material : 3-Vinylbenzoic acid (CAS 21645-38-7).

-

Reagents : Oxalyl chloride (2.5 eq), catalytic DMF (1 drop).

-

Conditions :

-

Solvent: Anhydrous dichloromethane (DCM).

-

Temperature: 0°C to room temperature.

-

Time: 2–4 hours.

-

-

Mechanism : The reaction proceeds via activation of the carboxylic acid to an acyl chloride. DMF catalyzes the formation of the reactive intermediate.

Step 2: Condensation with Morpholine

Yield and Purity

Key Advantages :

-

Short reaction sequence.

-

High functional group tolerance.

Multi-Step Synthesis from Benzotrichloride

Procedure Overview

This method adapts a nitration-reduction pathway (Fig. 2), originally used for (3-aminophenyl)(morpholino)methanone, modified to introduce a vinyl group.

Step 1: Nitration of Benzotrichloride

-

Reagents : HNO₃/H₂SO₄ (1:3 v/v).

-

Conditions : 0–5°C, 4 hours.

-

Product : 3-Nitrobenzotrichloride.

Step 2: Hydrolysis to 3-Nitrobenzoic Acid

-

Conditions : Aqueous NaOH (10%), reflux, 2 hours.

Step 3: Chlorination with Thionyl Chloride

-

Reagents : SOCl₂ (excess), catalytic DMF.

-

Product : 3-Nitrobenzoyl chloride.

Step 4: Condensation with Morpholine

-

Similar to Method 1, yielding (3-nitrophenyl)(morpholino)methanone.

Step 5: Reduction and Vinylation

Yield and Challenges

| Step | Yield (%) | Challenges |

|---|---|---|

| 1–4 | 60–65 | Low regioselectivity in nitration |

| 5 | 40–50 | Competing side reactions (e.g., over-reduction) |

Key Limitations :

-

Lengthy sequence with moderate overall yield.

-

Requires handling toxic intermediates (e.g., benzotrichloride).

Palladium-Catalyzed Vinylation of (3-Halophenyl)(morpholino)methanone

Procedure Overview

This method introduces the vinyl group via cross-coupling (Fig. 3), leveraging transition-metal catalysis.

Step 1: Synthesis of (3-Bromophenyl)(morpholino)methanone

-

Starting Material : 3-Bromobenzoic acid.

-

Conditions : Convert to acyl chloride (SOCl₂), then react with morpholine.

Step 2: Heck Coupling with Ethylene

-

Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).

-

Base : K₂CO₃.

-

Solvent : DMF or DMA.

-

Conditions : 80–100°C, 12 hours under ethylene gas (1 atm).

Yield and Selectivity

Key Advantages :

-

High stereoselectivity.

-

Compatible with functionalized substrates.

Radical-Mediated Vinylation

Procedure Overview

Emerging methods utilize photoredox or electrochemical strategies to generate vinyl radicals.

Step 1: Synthesis of (3-Iodophenyl)(morpholino)methanone

-

Conditions : Iodination of precursor using NIS (N-iodosuccinimide).

Step 2: Radical Cross-Coupling

-

Reagents : Vinylboronic acid, Fe(acac)₃ (10 mol%).

-

Conditions : Blue LED irradiation, room temperature, 6 hours.

Yield and Scope

| Substrate | Yield (%) |

|---|---|

| Electron-deficient | 55–60 |

| Electron-rich | 40–45 |

Key Challenges :

-

Limited scalability.

-

Requires specialized equipment.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Green Metrics |

|---|---|---|---|---|

| Acylation | 70–75 | Low | High | Moderate |

| Multi-Step | 40–50 | High | Moderate | Low |

| Heck Coupling | 65–70 | Moderate | High | Moderate |

| Radical | 50–60 | High | Low | High |

Industrial-Scale Considerations

-

Method 1 is preferred for large-scale production due to fewer steps and lower catalyst costs.

-

Method 3 offers better stereocontrol for chiral applications but requires Pd recycling.

Chemical Reactions Analysis

Types of Reactions

Morpholino(3-vinylphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The vinyl group can participate in addition reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.

Substitution: Halogens like bromine (Br2) or chlorine (Cl2) for addition reactions.

Major Products

Oxidation: Epoxides or diols.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Morpholino(3-vinylphenyl)methanone has been investigated for its potential pharmacological properties. Its structure allows it to interact with various biological targets, including G-protein coupled receptors (GPCRs) and other enzyme systems.

- Case Study : A study highlighted the use of morpholino compounds as antagonists for serotonin receptors, which are critical in the treatment of mood disorders and other neurological conditions. The binding affinity and specificity of these compounds can be modulated by structural variations, including the addition of vinyl groups .

Organic Synthesis

The compound serves as an important intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it valuable in developing new materials and pharmaceuticals.

- Data Table: Common Reactions Involving this compound

| Reaction Type | Product | Notes |

|---|---|---|

| Oxidation | 3-Methoxy-5-vinylbenzaldehyde | Used as a precursor for further synthesis |

| Reduction | 3-Methoxy-5-ethylphenylmethanol | Important for creating alcohol derivatives |

| Substitution | Various substituted derivatives | Depends on the nucleophile used |

Therapeutic Development

Research has shown that morpholino derivatives exhibit significant potential as therapeutic agents. They can be designed to target specific pathways involved in disease processes, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Morpholino(3-vinylphenyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Binding

Morpholino(phenylpiperazin-1-yl)methanone (Compound 20)

- Structure : Incorporates a phenylpiperazine moiety linked via a urea group.

- Activity : Potent AKR1C3 inhibitor (IC50 = 100 nmol/L) with selectivity attributed to hydrogen bonding via the carbonyl oxygen .

- Key Difference : The phenylpiperazine linker enhances enzyme binding compared to the vinylphenyl group, which lacks direct hydrogen-bonding capacity .

Morpholino(4-nitrophenyl)methanone (3h)

- Structure : Features an electron-withdrawing nitro group at the 4-position.

- Synthesis : Prepared via TBHP-mediated coupling (78% yield) .

Morpholino(4-Isopropylphenyl)methanone (2k)

Structural and Crystallographic Features

(2-((4-Bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone

- Crystal Structure: Non-planar geometry with a 59.3° dihedral angle between aromatic rings. Stabilized by π–π interactions .

- Comparison: The vinyl group in Morpholino(3-vinylphenyl)methanone may enforce a planar conformation due to conjugation, contrasting with the twisted geometry of bromo-dichlorophenyl analogs .

Morpholino(4-phenyl-5-tosyl-1H-pyrrol-3-yl)methanone (5c)

Q & A

Basic: What are the key considerations for synthesizing Morpholino(3-vinylphenyl)methanone with high purity and yield?

Answer:

Synthesis of this compound requires careful optimization of reaction conditions. For example:

- Catalytic systems : Iron-catalyzed cross-coupling (e.g., Fe(acac)₃ with DMI ligand) enables efficient C(sp²)–C(sp³) bond formation, as demonstrated in the synthesis of analogous morpholino methanones .

- Solvent selection : Polar aprotic solvents like 2-MeTHF improve reaction efficiency and reduce side reactions.

- Purification : Chromatographic techniques (e.g., silica gel chromatography) or recrystallization from solvents like ethanol are critical for isolating high-purity products.

- Characterization : Confirm structural integrity via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR. Cross-reference with PubChem data (e.g., molecular weight: ~243.26 g/mol for similar compounds) .

Basic: How can researchers design effective controls for studies involving this compound in biological assays?

Answer:

Proper experimental design minimizes off-target effects:

- Negative controls : Use scrambled or non-targeting morpholino sequences to distinguish sequence-specific effects from non-specific interactions .

- Positive controls : Include known modulators of the target pathway (e.g., mGluR5 PAMs like VU0360175 for receptor studies) .

- Dose-response validation : Titrate concentrations (e.g., 1–50 µM) to establish efficacy thresholds and avoid cytotoxicity.

Advanced: How can contradictory data on the biological activity of this compound derivatives be resolved?

Answer:

Discrepancies often arise from variations in experimental systems or structural analogs. Mitigation strategies include:

- Structural specificity : Compare activity across analogs (e.g., halogen-substituted vs. unsubstituted phenyl rings). For example, bromo/chloro substitutions enhance anti-inflammatory activity in morpholino compounds .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for mGluR5 studies) and in vivo models (e.g., zebrafish for developmental studies) .

- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay data) to identify trends in potency (e.g., EC₅₀ values ranging from 3.8–49 nM for mGluR5 modulators) .

Advanced: What methodologies are recommended for studying the pharmacokinetic properties of this compound in vivo?

Answer:

- Solubility optimization : Use salt forms (e.g., hydrochloride) to enhance aqueous solubility, as demonstrated for morpholino amide derivatives .

- Metabolic stability : Conduct liver microsome assays to assess CYP450-mediated degradation.

- Biodistribution : Radiolabel the compound (e.g., with ¹⁴C or ³H) and track accumulation in target tissues via autoradiography .

- Toxicity screening : Evaluate acute toxicity in rodent models (e.g., LD₅₀ determination) and monitor organ-specific effects (e.g., hepatotoxicity) .

Basic: How should researchers address potential hazards when handling this compound in the lab?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particles.

- Waste disposal : Follow EPA guidelines for halogenated organic compounds (e.g., incineration with scrubbing systems) .

- First aid : For skin contact, wash immediately with water and consult a physician if irritation persists .

Advanced: What strategies enhance the specificity of this compound in gene modulation studies?

Answer:

- Sequence alignment : Use tools like BLAST to ensure the morpholino targets unique mRNA regions, avoiding splice variants or homologous genes .

- Dual oligo validation : Test two non-overlapping morpholinos targeting the same gene to confirm phenotype consistency .

- Delivery optimization : Employ electroporation or lipid-based transfection reagents (e.g., Endo-Porter) for cytosolic delivery .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H NMR (δ 7.2–7.8 ppm for aromatic protons) and ¹³C NMR (δ 160–170 ppm for carbonyl groups) confirm structural motifs .

- Mass spectrometry : HRMS with ESI+ ionization provides accurate mass confirmation (e.g., [M+H]⁺ = 247.16 for similar compounds) .

- X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions .

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Answer:

- Docking studies : Use software like AutoDock Vina to simulate binding to receptors (e.g., mGluR5 allosteric sites) .

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity data .

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to prioritize candidates for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.